REACTION_CXSMILES
|
[CH2:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)[CH2:2][CH3:3].C1C(=O)N([Br:16])C(=O)C1>C(=O)([O-])[O-].[Na+].[Na+]>[Br:16][C:6]1[S:5][C:4]([CH2:1][CH2:2][CH3:3])=[CH:8][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1SC=CC1
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this was flushed with Ar
|
Type
|
ADDITION
|
Details
|
To this, 100 ml of THF was added
|
Type
|
CUSTOM
|
Details
|
was returned to the room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether, water
|
Type
|
WASH
|
Details
|
washed until pH is 7
|
Type
|
CUSTOM
|
Details
|
After removing Na2SO4
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel chromatography, and specified substance of 2-bromo-5-propylthiophene (1 in the chemical reaction formula)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
Yielding quantity
|
Type
|
CUSTOM
|
Details
|
yielding percentage
|
Name
|
|
Type
|
|
Smiles
|
BrC=1SC(=CC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |